molecular formula C28H30O9 B13077839 KadusurainB

KadusurainB

Cat. No.: B13077839
M. Wt: 510.5 g/mol
InChI Key: IMODCFYHCPOQKU-JURIDKHVSA-N
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Description

KadusurainB is a compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese medicine for treating various ailments such as chronic gastritis, bruises, rheumatism, and dysmenorrhea . This compound is a dibenzocyclooctadiene lignan, a type of compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadusurainB involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the dibenzocyclooctadiene core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more cost-effective and scalable. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

KadusurainB undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and halogenated compounds. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.

Scientific Research Applications

KadusurainB has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying dibenzocyclooctadiene lignans and their chemical properties.

    Biology: this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: this compound and its derivatives are being investigated for their potential use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of KadusurainB involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound also modulates the expression of genes related to oxidative stress and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

KadusurainB is unique among dibenzocyclooctadiene lignans due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.

Properties

Molecular Formula

C28H30O9

Molecular Weight

510.5 g/mol

IUPAC Name

[(12R,13R,14R)-14-acetyloxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H30O9/c1-7-13(2)28(30)37-27-21-17(9-19-25(27)35-11-32-19)8-14(3)15(4)23(36-16(5)29)18-10-20-24(34-12-33-20)26(31-6)22(18)21/h7,9-10,14-15,23H,8,11-12H2,1-6H3/b13-7-/t14-,15-,23-/m1/s1

InChI Key

IMODCFYHCPOQKU-JURIDKHVSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C

Origin of Product

United States

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